Arminin-1a
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
KPWRFRRAIRRVRWRKVAPYIPFVVKTVGKK |
Origin of Product |
United States |
Discovery and Biological Origin of Arminin 1a
Identification from Hydra magnipapillata Epithelial Defense Systems
The identification of Arminin-1a is intrinsically linked to the study of Hydra magnipapillata's ability to defend itself against microbial challenges. The epithelial tissues of Hydra play a crucial role in this defense.
Source Organism: Ancient Metazoan Hydra as a Source of Novel Antimicrobial Peptides
Hydra, a freshwater polyp belonging to the phylum Cnidaria, is considered an ancient metazoan, having a fossil record extending back to the Precambrian era. mdpi.com Despite its relatively simple structure, consisting of only two cell layers (ectoderm and endoderm), Hydra possesses a robust innate immune system. mdpi.comnih.gov This system relies heavily on its epithelial cells to mediate defense responses, including the production of antimicrobial peptides. mdpi.comnih.gov The study of Hydra's immune system has revealed that it utilizes many of the same cellular pathways involved in innate immunity in more complex organisms like mammals. mdpi.com The discovery of this compound from Hydra magnipapillata underscores the potential of these evolutionarily old organisms as sources of novel antimicrobial compounds. asm.orgnih.govnih.gov
Context of Discovery: Innate Immunity and Host Defense Mechanisms in Cnidarians
Cnidarians, including Hydra, lack an adaptive immune system and instead rely entirely on innate immunity for defense against pathogens and for maintaining symbiotic relationships with microbial communities. mdpi.comnih.govannualreviews.orgtandfonline.com Their defense mechanisms are based on a range of pattern recognition receptors (PRRs) that detect microbial-associated molecular patterns (MAMPs). mdpi.comnih.gov This recognition triggers intracellular signaling pathways leading to the expression of immune genes and the production of effector molecules, such as antimicrobial peptides. mdpi.comnih.gov The epithelial layers of Hydra act as crucial immune barriers; the endodermal epithelium, in particular, functions as a chemical barrier employing AMPs. mdpi.comnih.gov The discovery of this compound emerged from research into these fundamental host defense mechanisms in Hydra's epithelial tissues. asm.orgnih.govnih.gov
Classification within Antimicrobial Peptide Families
This compound is classified within its own specific peptide family, the Arminin peptide family, which exhibits distinct characteristics compared to other known AMPs.
Arminin Peptide Family: Paralog Identification and Comparative Analysis
This compound is a member of the Arminin peptide family, which consists of multiple paralogous genes in Hydra magnipapillata. nih.govpnas.org Studies have identified several arminin paralogs in H. magnipapillata and other Hydra species. pnas.orgroyalsocietypublishing.org Phylogenetic analysis of the Arminin family from different Hydra species shows how members group together based on sequence identity. pnas.orgresearchgate.net The expression profiles of arminin paralogs can differ between Hydra species, indicating a species-specific repertoire of AMPs. pnas.org Comparative analysis of arminin family members reveals a conserved, negatively charged N-terminal region and a more variable, highly cationic C-terminal part. nih.govpnas.orgresearchgate.net The cationic C-terminal region is predicted to be the bacteriocidal fragment after proteolytic cleavage. nih.govpnas.org
Molecular Characterization and Structural Research of Arminin 1a
Primary Structure Elucidation and Peptide Fragment Analysis
Research into Arminin-1a has involved the elucidation of its primary structure and the analysis of its functional peptide fragments. slideshare.netlibretexts.org
Identification of the Active C-Terminal Fragment (Arminin 1a-C / c-arminin 1a)
Following proteolytic processing of the full-length this compound peptide, a functional cationic C-terminal part is generated. asm.orgnih.govpnas.orgvulcanchem.com This fragment, referred to as Arminin 1a-C or c-arminin 1a, has been identified as exhibiting potent and broad-spectrum activity against various bacteria, including multidrug-resistant human pathogenic strains. asm.orgnih.govpnas.orgvulcanchem.comresearchgate.netresearchgate.netmdpi.comnih.govnih.govmdpi.commdpi.com Studies have confirmed its high activity against bacteria such as B. megaterium, E. coli, and S. aureus, including methicillin-resistant Staphylococcus aureus (MRSA) strains. asm.orgpnas.orgvulcanchem.comresearchgate.netmdpi.comresearchgate.net
Amino Acid Sequence Analysis and Length Determination
The functional C-terminal fragment, c-arminin 1a, is composed of 31 amino acids. asm.orgnih.govvulcanchem.comresearchgate.netresearchgate.netnih.govresearchgate.netdovepress.comactanaturae.ru The full-length this compound peptide has a predicted molecular mass of 10.5 kDa, while the functional cationic C-terminal part (c-arminin 1a) has a predicted molecular mass of 3.9 kDa. asm.orgvulcanchem.com The observed molecular weight for this compound-C has been reported as 3896.6 Da. vulcanchem.com
Amino acid sequence analysis reveals that the arminin peptides consist of a highly conserved N-terminal region, which is negatively charged, and a more variable C-terminal region, which is positively charged. asm.orgnih.govpnas.orgmdpi.comresearchgate.net Nearly all of the positively charged amino acid residues are located within the variable C-terminal part. asm.orgresearchgate.net The amino acid sequence of the 31-residue c-arminin 1a fragment is reported as KPWRFRRAIRRVRWRKVAPYIPFVVKTVGKK. actanaturae.ru
Biophysical parameters of this compound-C have been characterized:
| Parameter | Measurement |
| Length | 31 amino acids |
| Molecular Weight (calculated) | 3,895.8 Da |
| Molecular Weight (observed) | 3,896.6 Da |
| Net Charge | +13 |
| Isoelectric Point (pI) | 12.41 |
| Mean Hydrophobicity (H) | 0.315 |
| Hydrophobic Moment (μH) | 0.205 |
Data based on research findings. vulcanchem.com
Secondary and Tertiary Structure Investigations
Investigations into the secondary and tertiary structures of this compound, particularly the active C-terminal fragment, have provided insights into its conformational behavior and the structural features critical for its biological activity.
Conformational Analysis: Alpha-Helical Structure in Specific Environments
Circular dichroism (CD) spectroscopy has been utilized to analyze the secondary structure of Arminin 1a-C in different environments. nih.govdovepress.com In a benign environment, such as 10 mM PBS, Arminin 1a-C adopts a typical random coil structure. nih.govdovepress.com However, in membrane-mimicking environments, such as 50% trifluoroethanol (TFE), the peptide transitions to an alpha-helical structure. vulcanchem.comnih.govdovepress.comactanaturae.ru This conformational change is characteristic of many antimicrobial peptides and is crucial for their interaction with biological membranes. vulcanchem.com
The percentage of alpha-helical content of Arminin 1a-C varies depending on the environment:
| Environment | Alpha-Helical Content (%) |
| 10 mM PBS | Typical random coil |
| 50% TFE | Significant alpha-helix |
Data based on CD spectroscopy analysis. nih.govdovepress.com
Structural Determinants for Biological Activity
The biological activity of this compound is closely linked to the structural characteristics of its C-terminal fragment. The high positive charge (+13) and moderate hydrophobicity of this compound-C are considered key features that contribute to its interaction with negatively charged bacterial membranes. vulcanchem.com The adoption of an alpha-helical structure in membrane-mimicking environments is also crucial, as this conformation allows for the segregation of hydrophobic and positively charged residues, creating an amphipathic molecule capable of membrane interaction and disruption. vulcanchem.com This membrane-disruptive mechanism has been observed, leading to the destruction and detachment of the bacterial cell wall. asm.orgmdpi.com The rapid action of this compound-C against target cells, involving membrane disruption and pore formation, is also a significant determinant of its efficacy. vulcanchem.comresearchgate.netresearchgate.netnih.govnih.govdovepress.comtandfonline.com
Gene Family Analysis and Expression Profiles
Arminin 1a is a member of a gene family. In Hydra magnipapillata, this gene family contains eight members. asm.orgnih.govresearchgate.netresearchgate.net Comparative analysis across different Hydra species has revealed variations in the size of the arminin gene family, with nine orthologs found in H. vulgaris (AEP), six in H. oligactis, and four in H. viridissima. pnas.orgpnas.org Phylogenetic analysis illustrates how members of the arminin family cluster based on sequence identity, showing a conserved N-terminal part and a variable C-terminal part. asm.orgnih.govresearchgate.net
The expression profile of arminin genes is specific to different Hydra species. pnas.orgpnas.org In Hydra, in situ hybridization studies have shown strong expression of the gene for arminin 1a in the entodermal epithelium along the body column. asm.org The species-specific expression of arminins contributes significantly to the antibacterial activity of the host's tissue and is believed to play a role in shaping species-specific bacterial associations. pnas.orgpnas.org
Genomic Organization and Identification of Arminin Orthologs and Paralogs
The arminin peptides in Hydra are encoded by a family of paralogous genes. royalsocietypublishing.org Paralogs are genes within the same genome that have originated from a gene duplication event. omicstutorials.commdpi.comnih.govomicstutorials.com Orthologs, in contrast, are genes in different species that evolved from a common ancestral gene through speciation. omicstutorials.commdpi.comnih.govomicstutorials.com
Analysis of the Hydra magnipapillata genome and expressed sequence tags has indicated the presence of several genes related to this compound. These genes can be grouped into different classes based on their sequence homology. nih.gov For instance, arminin 1b and arminin 1c are closely related to arminin 1a and may represent isoforms resulting from recent gene duplication events. nih.gov
Genome-wide surveys and cross-species comparisons have revealed a high complexity of AMP families, including arminins, within the Hydra genus, suggesting a complex gene family evolution through processes like tandem gene duplications. royalsocietypublishing.org A total of nine arminin paralogs have been identified in H. vulgaris AEP. royalsocietypublishing.org In H. magnipapillata, ten arminin genes were identified, while H. oligactis has six, and H. viridissima has four. pnas.org Phylogenetic analysis of the arminin family across different Hydra species shows species-specific compositions and expression profiles of arminins. pnas.orgnih.govresearchgate.net Notably, arminin and periculin genes appear to be strictly confined to the Hydra genus, classifying them as taxonomically restricted genes or orphans. royalsocietypublishing.org
The genomic organization of some AMP gene families, including periculins, shows clustering in specific genomic loci, suggesting formation through tandem gene duplications during evolution. royalsocietypublishing.org A similar pattern is observed for other AMP families in Hydra. royalsocietypublishing.org
Advanced Research Methodologies for Arminin 1a Investigation
Synthetic Methodologies for Arminin-1a and its Fragments
The production of this compound for research purposes can be achieved through two primary routes: direct chemical synthesis, which allows for precise control over the peptide sequence, and recombinant expression, which can be more cost-effective for large-scale production. researchgate.netnih.gov
The primary method reported for the production of the active C-terminal fragment of Arminin 1a (Arminin 1a-C) is the N-9-fluorenylmethoxy-carbonyl (F-moc) stepwise solid-phase peptide synthesis (SPPS). nih.gov SPPS is the preferred method for the chemical synthesis of peptides. nih.gov
The F-moc-based SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, or resin. creative-peptides.compeptide.com The process begins with the C-terminal amino acid attached to the resin. peptide.com Each synthesis cycle consists of two main steps:
Deprotection: The Fmoc protecting group on the N-terminal of the resin-bound amino acid is removed, typically using a weak base like piperidine, to expose a free amine. uci.edu
Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent and added to the reaction vessel, where it forms a peptide bond with the newly exposed amine on the growing chain. uci.edupeptide.com
These steps are repeated until the desired peptide sequence is fully assembled. peptide.com Following the completion of the sequence, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. The final product is then purified, often using high-performance liquid chromatography (HPLC), to ensure a high degree of homogeneity (over 95% in the case of Arminin 1a-C). nih.gov
While direct chemical synthesis is effective, recombinant DNA technology offers a cost-effective and scalable alternative for producing antimicrobial peptides (AMPs). researchgate.netremedypublications.com The bacterium Escherichia coli (E. coli) is one of the most widely used host systems for heterologous protein production due to its rapid growth, well-understood genetics, and low cultivation costs. researchgate.netmdpi.com
The production of AMPs like this compound in E. coli presents challenges, primarily the peptide's potential toxicity to the host cell and its susceptibility to degradation by host proteases. mdpi.comnih.gov To overcome these issues, a common strategy is to express the AMP as a fusion protein. remedypublications.com The gene encoding the AMP is linked to the gene of a larger, more stable partner protein. This fusion strategy can neutralize the toxicity of the AMP and protect it from proteolytic degradation. remedypublications.commdpi.com The fusion protein is often designed to accumulate in inclusion bodies, which are dense aggregates of insoluble protein. nih.gov After expression, these inclusion bodies are harvested, and the fusion protein is purified. Subsequently, the this compound peptide is cleaved from its fusion partner using specific chemical reagents or enzymes to yield the active peptide. nih.gov
Spectroscopic and Spectrometric Characterization Techniques
Following synthesis and purification, advanced analytical techniques are crucial to verify the identity, purity, and structural characteristics of this compound.
Circular Dichroism (CD) spectroscopy is a widely used technique for estimating the secondary structure of peptides and proteins in solution. nih.gov This method measures the differential absorption of left and right circularly polarized light by chiral molecules like peptides. nih.gov The resulting CD spectrum provides a signature characteristic of different secondary structures. nih.govhku.hk
For Arminin 1a-C, CD spectroscopy was employed to confirm its secondary structure in different environments. nih.gov The analysis was conducted in two distinct media:
Phosphate-buffered saline (PBS): Used to mimic a benign aqueous condition. nih.gov
50% Trifluoroethanol (TFE): Used to mimic the hydrophobic environment of a cell membrane, as TFE is known to be an α-helix inducer. nih.govnih.gov
The CD spectrum of Arminin 1a-C revealed that it adopts an α-helical structure, a common conformation for many antimicrobial peptides that interact with membranes. nih.govnih.gov Alpha-helical structures are typically characterized by two negative bands in the CD spectrum at approximately 208 nm and 222 nm, which is consistent with the findings for Arminin 1a-C in a membrane-mimicking environment. nih.govacs.org
Electrospray Ionization Mass Spectrometry (ESI-MS) is an indispensable analytical technique for the analysis of peptides and proteins. nih.govub.edu It is used to determine the precise molecular weight of a compound, thereby confirming its identity and assessing its purity. nih.govmtoz-biolabs.com In the investigation of Arminin 1a-C, ESI-MS was utilized to evaluate and confirm its atomic mass following synthesis. nih.govtandfonline.com
ESI-MS involves introducing the peptide sample in solution into the mass spectrometer. frontiersin.org The application of a high voltage to the liquid generates charged droplets, which then shrink as the solvent evaporates, ultimately leading to the formation of gas-phase peptide ions with one or more charges. frontiersin.org The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), producing a spectrum from which the molecular weight of the peptide can be accurately calculated. mtoz-biolabs.com
Cellular and Subcellular Interaction Analysis Techniques
Understanding how this compound interacts with target cells is fundamental to elucidating its mechanism of action. Studies on its antileukemia activity have utilized several techniques to analyze these interactions at the cellular and subcellular levels. nih.gov
Research has shown that Arminin 1a-C interacts rapidly with the cell membrane of multidrug-resistant leukemia cells (K562/ADM), leading to the formation of pores. nih.govnih.gov This membrane disruption is a common mechanism for many antimicrobial and anticancer peptides. nih.gov The following methods were used to investigate these interactions:
Flow Cytometry: To monitor membrane permeability, Arminin 1a-C was labeled with a fluorescent dye, fluorescein (B123965) isothiocyanate (FITC). nih.gov K562/ADM cells were incubated with the FITC-labeled peptide, and a flow cytometer was used to quantify the number of cells that became fluorescent, indicating the peptide had crossed or integrated into the cell membrane. nih.gov
Fluorescence Microscopy: The ability of Arminin 1a-C to permeabilize the cell membrane was visualized using propidium (B1200493) iodide (PI), a fluorescent dye that can only enter cells with compromised membranes. nih.gov When multidrug-resistant K562/ADM cells were treated with Arminin 1a-C, subsequent addition of PI resulted in red fluorescence within the cells, confirming that the peptide had disrupted membrane integrity. nih.gov
Scanning Electron Microscopy (SEM): To directly observe morphological changes to the cell surface, SEM was employed. nih.gov Images of K562/ADM cells treated with Arminin 1a-C showed clear alterations, including the formation of pores on the cell membrane, compared to untreated control cells which displayed a smooth surface. nih.gov
These techniques collectively provide strong evidence that Arminin 1a-C exerts its activity by directly targeting and disrupting the physical integrity of the cancer cell membrane. nih.gov
Electron Microscopy for Ultrastructural Observations
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology of cells at high resolution, revealing changes induced by external agents like this compound. In investigations of this compound's effect on multidrug-resistant leukemia cells (K562/ADM), SEM was used to observe alterations in membrane morphology.
Detailed Research Findings: Untreated leukemia cells typically exhibit a regular, smooth surface. However, after treatment with 10 µM of the C-terminal part of this compound (this compound-C) for 30 minutes, significant morphological differences were observed. The peptide induced the formation of pores on the cell membrane, leading to a roughened and irregular surface. This rapid disruption of the cell membrane is a key indicator of the peptide's cytotoxic mechanism. nih.govnih.gov These observations suggest that this compound acts by physically compromising the integrity of the cell membrane. nih.govnih.gov
While SEM focuses on surface morphology, transmission electron microscopy (TEM) has also been used to examine the internal structural changes in bacteria. For instance, treatment of Staphylococcus aureus with c-Arminin 1a led to the disruption of the bacterial cell wall, further supporting the membrane-disruptive mechanism of action. nih.gov
Permeability Assays for Membrane Integrity Assessment
Permeability assays are crucial for determining whether a compound compromises the cell membrane's ability to act as a selective barrier. The Propidium Iodide (PI) uptake assay is a common method used for this purpose. PI is a fluorescent dye that cannot penetrate the intact membrane of live cells. When the membrane is damaged, PI enters the cell, intercalates with DNA, and emits a red fluorescence.
Detailed Research Findings: To assess the impact of this compound-C on membrane integrity, multidrug-resistant K562/ADM leukemia cells were incubated with the peptide. Subsequent staining with PI revealed that most cells treated with this compound-C showed strong red fluorescence, indicating that the dye had entered the cells. In contrast, control cells treated only with a buffer solution did not exhibit fluorescence. nih.gov This result demonstrates that this compound-C disrupts the leukemia cell membrane, leading to increased permeability and allowing the influx of PI. nih.gov This finding corroborates the morphological changes observed with electron microscopy.
Quantitative Activity Assays (In Vitro)
A variety of in vitro quantitative assays are employed to measure the biological activity of this compound against both microbial and eukaryotic cells. These assays provide crucial data on the peptide's potency and selectivity.
Liquid Growth Inhibition Assays for Microbial Susceptibility
Liquid growth inhibition assays are used to determine the bactericidal or bacteriostatic activity of an antimicrobial agent. In these assays, a standardized concentration of bacteria is incubated with varying concentrations of the antimicrobial peptide in a liquid culture medium.
Detailed Research Findings: The C-terminal fragment of this compound (c-Arminin 1a) has demonstrated potent bactericidal activity in liquid growth inhibition assays against a range of bacteria. nih.gov Strong activity was observed against Bacillus megaterium ATCC 14581, Escherichia coli DH5α, and Staphylococcus aureus ATCC 12600, highlighting its potential as a broad-spectrum antimicrobial agent. nih.gov
Microdilution Susceptibility Assays
Microdilution susceptibility assays are a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) of an antimicrobial agent. This technique involves a serial dilution of the compound in a microtiter plate, followed by the addition of a standardized bacterial inoculum.
Detailed Research Findings: Microdilution assays have been used to characterize the potent activity of c-Arminin 1a against several bacterial strains, including clinically relevant multidrug-resistant ones. The peptide was found to be highly active against methicillin-resistant Staphylococcus aureus (MRSA) strains with MBC values ranging from 0.4 to 0.8 µM. nih.gov It also showed activity against vancomycin-resistant Enterococcus faecalis and Enterococcus faecium strains. nih.gov Furthermore, these assays were employed to test the peptide's efficacy under different salt concentrations, revealing that its antibacterial activity is not significantly diminished under physiological salt conditions, which is a desirable characteristic for potential therapeutic agents. nih.gov
| Strain | Minimal Bactericidal Concentration (MBC) in µM |
| Bacillus megaterium ATCC 14581 | 0.1 |
| Escherichia coli DH5α | 1.6 |
| Staphylococcus aureus ATCC 12600 | 0.2 |
| MRSA (various strains) | 0.4 - 0.8 |
| Vancomycin-resistant E. faecalis | 12.5 |
| Vancomycin-resistant E. faecium | 6.2 |
Data sourced from Augusta et al. (2011). nih.gov
Cell Proliferation Inhibition Assays (e.g., MTT Assay) for Eukaryotic Cells
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.
Detailed Research Findings: The MTT assay was utilized to evaluate the proliferation-inhibiting activity of this compound-C against a panel of leukemia cell lines and normal human cell lines. The results showed that this compound-C effectively inhibited the proliferation of various leukemia cell lines, including both multidrug-sensitive (K562) and multidrug-resistant (K562/ADM) cells. nih.gov Notably, the IC50 values (the concentration required to inhibit 50% of cell proliferation) for normal cell lines were significantly higher than those for leukemia cells, indicating a degree of selectivity for cancer cells. nih.govresearchgate.net
| Cell Line | Cell Type | IC50 (µM) |
| K562/ADM | Multidrug-Resistant Leukemia | 14.10 |
| K562 | Leukemia | 17.20 |
| HL-60 | Leukemia | 10.12 |
| THP-1 | Leukemia | 12.33 |
| Jurkat | Leukemia | 13.21 |
| HUVEC | Normal Endothelial | 27.50 |
| HEK293 | Normal Kidney | 34.10 |
| PBMC | Normal Blood Mononuclear | 25.60 |
Data sourced from Liang et al. (2018). nih.gov
Lactate Dehydrogenase (LDH) Release Assays for Cellular Cytotoxicity
The Lactate Dehydrogenase (LDH) release assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. elabscience.comtakarabio.com LDH is a stable cytoplasmic enzyme that is rapidly released upon loss of membrane integrity. takarabio.com
Detailed Research Findings: The cytotoxic effects of this compound-C were quantified using an LDH release assay on both leukemia and normal cell lines. The results demonstrated that this compound-C caused a concentration-dependent increase in LDH release from the tested leukemia cell lines (K562/ADM, K562, and HL-60). nih.gov In contrast, the normal cell lines (HUVEC, HEK293, and PBMCs) showed significantly lower levels of LDH release when exposed to the same concentrations of the peptide. nih.gov This finding provides further evidence for the selective cytotoxicity of this compound-C towards cancer cells and is consistent with the results from the MTT and PI uptake assays, confirming that the peptide's primary mode of action involves damaging the cell membrane. nih.gov
Computational and Bioinformatic Approaches
The investigation of this compound and its related family of antimicrobial peptides (AMPs) has been significantly advanced through the use of computational and bioinformatic methodologies. These in silico techniques provide a powerful framework for predicting structural features and understanding the evolutionary relationships within this peptide family, offering insights that are complementary to experimental approaches.
In Silico Prediction of Three-Dimensional Structure
While the precise three-dimensional structure of the full this compound peptide has not been experimentally determined, computational methods have been employed to predict the secondary structure of its active C-terminal fragment, known as Arminin 1a-C. Initial predictions using software programs indicated that Arminin 1a-C is likely to adopt an α-helical conformation. nih.govnih.gov This prediction was subsequently supported by experimental data from circular dichroism (CD) spectroscopy, which confirmed a typical α-helical structure in a membrane-mimicking environment. nih.gov
For the prediction of a full three-dimensional model of this compound, two primary in silico approaches would be considered: homology modeling and ab initio (or de novo) modeling.
Homology Modeling: This method relies on the existence of a known experimental structure of a homologous protein (a "template"). Given that this compound shows no significant sequence homology to any known antimicrobial peptides, the applicability of homology modeling is likely limited. nih.govnih.gov The absence of a suitable template with sufficient sequence identity would make it challenging to generate a reliable model using this approach. For instance, another antimicrobial protein from Hydra, Hydramacin-1, was found to possess a knottin protein fold, but it also lacks sequence homology to other known proteins, highlighting the unique nature of AMPs in this organism. researchgate.netnih.gov
Ab Initio Modeling: This approach predicts the protein structure from the amino acid sequence alone, without relying on a template. mdpi.com Given the novelty of the this compound sequence, ab initio methods would be the more probable choice for predicting its tertiary structure. nih.gov Such methods utilize principles of physics and energy minimization to calculate the most energetically favorable conformation of the peptide chain. While computationally intensive, these approaches are essential for novel proteins like this compound that belong to uncharacterized protein families. mdpi.com
Sequence Homology and Phylogenetic Analysis of Arminin Family Members
Bioinformatic analyses have been crucial in characterizing the Arminin peptide family and understanding its evolutionary context. The Arminin family is composed of multiple members, with studies identifying various arminin genes across different Hydra species. nih.gov
Sequence Homology: Amino acid sequence alignments of the Arminin family members have been performed using algorithms such as ClustalW. nih.govresearchgate.net These alignments reveal a distinct pattern of conservation within the family:
Conserved N-terminal Region: The N-terminal part of the Arminin peptides shows a high degree of sequence conservation across different family members. nih.govresearchgate.net This region is characterized by a high number of negatively charged amino acid residues.
Variable C-terminal Region: In contrast, the C-terminal region is highly variable. nih.govresearchgate.net This part of the peptide contains nearly all of the positively charged amino acid residues, which are characteristic of many antimicrobial peptides and are often crucial for their function. nih.gov
This division into a conserved N-terminal and a variable C-terminal region suggests different functional or structural roles for these two parts of the precursor peptide.
Phylogenetic Analysis: Phylogenetic analyses have been conducted to elucidate the evolutionary relationships among the arminin genes from various Hydra species, including H. vulgaris (AEP), H. magnipapillata (now considered H. vulgaris), H. oligactis, and H. viridissima. hydrastuff.blog One detailed study utilized Bayesian inference of phylogeny to construct a phylogenetic tree. The key parameters and models used in this analysis include:
Model: General time reversible model.
Rate Variation: Invgamma rate variation.
Analysis: A total of 3 million generations were calculated with four chains and a burn-in of 25%.
The results of this phylogenetic analysis indicated that the arminin family members group together based on their sequence identity. researchgate.net Notably, the analysis revealed a unique cluster of four arminin genes expressed in H. viridissima, suggesting a species-specific evolution of these peptides. researchgate.net In contrast, no such species-specific clusters were identified for H. magnipapillata, H. vulgaris (AEP), and H. oligactis. researchgate.net These findings point towards a dynamic evolutionary history of the Arminin gene family, likely involving gene duplication events that have given rise to the diversity of arminin peptides observed today. nih.gov
Mechanisms of Biological Action of Arminin 1a at the Cellular and Molecular Level
Antibacterial Action Mechanisms
Arminin-1a exhibits potent, broad-spectrum activity against a range of bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). asm.org Its efficacy is attributed to a direct and rapid assault on the fundamental structures of bacterial cells.
The primary mode of antibacterial action for this compound involves the physical disruption of the bacterial cell envelope. nih.gov Ultrastructural observations have revealed that exposure to this compound leads to the destruction and detachment of the peripheral cell wall in bacteria like S. aureus. nih.govasm.org Unlike many conventional antibiotics that target specific metabolic pathways, this compound's mechanism is a direct, physical compromise of the cell's primary defense. This interaction is facilitated by the peptide's cationic and amphipathic properties, which promote its binding to the negatively charged components of bacterial membranes. frontiersin.orgmdpi.com The integration of the peptide into the bacterial membrane leads to destabilization, loss of integrity, and ultimately, cell lysis. asm.org
Research has shown this compound to be highly effective at low concentrations against several clinically relevant bacterial strains. asm.org
| Bacterial Strain | Type | Minimal Bactericidal Concentration (µM) |
| Staphylococcus aureus (MRSA) | Gram-positive | 0.4 - 0.8 |
| Vancomycin-resistant Enterococcus faecalis | Gram-positive | Not specified |
| Vancomycin-resistant Enterococcus faecium | Gram-positive | Not specified |
| ESBL-producing Klebsiella pneumoniae | Gram-negative | Not specified |
| ESBL-producing Escherichia coli | Gram-negative | Not specified |
This table summarizes the potent activity of this compound against various multidrug-resistant bacteria. Data sourced from Antimicrobial Agents and Chemotherapy. asm.org
While the dominant description of this compound's antibacterial action is the disruption of the cell wall, the integration of antimicrobial peptides into bacterial membranes is a common mechanism that leads to membrane destabilization and leakage of cellular contents. nih.govasm.org This process is often characterized by the formation of pores or channels through the lipid bilayer. rsc.org Although the precise pore-forming mechanism of this compound in bacteria is not as extensively detailed as its effects on leukemia cells, its disruptive action on the membrane is a key element of its bactericidal effect, leading to energy leakage and cell death. nih.gov
A significant advantage of this compound's mechanism of action is the low probability of pathogens developing resistance. tandfonline.com Conventional antibiotics often target specific enzymes or metabolic pathways, which can be altered through single-point mutations, leading to resistance. mdpi.com In contrast, this compound targets the fundamental structure of the bacterial cell membrane. nih.govasm.org For a bacterium to develop resistance to this mode of attack, it would require a complete alteration of its cell membrane composition, a process involving multiple complex biochemical and signaling pathways. nih.gov Such comprehensive changes are evolutionarily costly and less likely to occur, suggesting that this compound and similar AMPs could be durable therapeutic agents in an era of increasing antibiotic resistance. tandfonline.commdpi.com
Antileukemia Action Mechanisms
A modified version of the peptide, Arminin 1a-C, has demonstrated potent and selective activity against leukemia cells, including those that are resistant to multiple traditional chemotherapy drugs. tandfonline.comnih.gov The mechanism is remarkably rapid and focuses on the direct compromise of the cancer cell membrane. nih.govnih.gov
Arminin 1a-C exhibits distinct selectivity, preferentially targeting and acting on cancerous cells over noncancerous ones. nih.govnih.gov This selectivity is a hallmark of many antimicrobial peptides and is attributed to differences in the membrane composition between cancerous and normal eukaryotic cells. semanticscholar.orgmanchester.ac.uk Cancer cell membranes often have a higher negative charge due to an increased concentration of anionic molecules like phosphatidylserine, which facilitates the electrostatic attraction of the cationic Arminin 1a-C peptide. nih.govsemanticscholar.org
Once bound, the peptide disrupts the leukemia cell membrane. Studies using scanning electron microscopy (SEM) have provided direct visual evidence of this process. nih.gov Untreated leukemia cells display a regular, smooth, and integrated surface, whereas cells treated with Arminin 1a-C show significant morphological alterations, with membranes that are visibly destroyed. nih.gov This disruptive activity is effective against both drug-sensitive and multidrug-resistant leukemia cell lines. tandfonline.comnih.gov
| Cell Line Type | Example Cell Lines | IC50 (µM) of Arminin 1a-C | Selectivity |
| Leukemia Cells | K562, K562/ADM (multidrug-resistant) | Lower IC50 values | High |
| Normal Cells | Not specified | Higher IC50 values | Low |
This table illustrates the selective cytotoxicity of Arminin 1a-C, showing higher potency (lower IC50 values) against leukemia cell lines compared to normal cell lines. Data sourced from Drug Design, Development and Therapy. nih.gov
The disruption of the leukemia cell membrane by Arminin 1a-C culminates in the formation of pores. tandfonline.comnih.gov This action is exceptionally rapid, occurring within minutes of exposure. nih.gov The formation of these pores was confirmed through propidium (B1200493) iodide (PI) uptake assays. PI is a fluorescent dye that cannot cross the membrane of live cells; however, when membranes are compromised and pores are formed, PI can enter the cell, bind to DNA, and emit a red fluorescence. nih.gov Leukemia cells treated with Arminin 1a-C showed significant PI uptake, confirming a loss of membrane integrity. nih.gov
The rapid pore formation leads to the leakage of cytoplasm and ultimately causes cell death. nih.gov This swift, physical mechanism of killing makes it difficult for cancer cells to develop resistance. nih.govnih.gov The entire process bypasses the common mechanisms of multidrug resistance, such as the overexpression of efflux pumps like P-glycoprotein, which often render traditional chemotherapies ineffective. tandfonline.comnih.gov
Mechanisms of Overcoming Multidrug Resistance in Leukemia Cells
This compound demonstrates a potent capability to circumvent multidrug resistance (MDR) in leukemia cells, a significant hurdle in conventional chemotherapy. nih.govtandfonline.com The compound's efficacy is notably consistent across both drug-sensitive and multidrug-resistant leukemia cell lines. nih.govnih.gov Research involving the human leukemia cell line K562 and its adriamycin-resistant counterpart, K562/ADM, which overexpresses P-glycoprotein, revealed that this compound inhibits the proliferation of both with similar effectiveness. nih.gov
The primary mechanism for overcoming resistance is the direct and rapid disruption of the cancer cell's plasma membrane. nih.govdovepress.com Unlike traditional chemotherapeutic agents that can be expelled from the cell by efflux pumps like P-glycoprotein, this compound's action is physical and immediate. nih.govresearchgate.net This process involves the formation of pores in the cell membrane, which compromises its integrity. nih.gov This mode of action is so swift, occurring within minutes, that it is difficult for leukemia cells to develop resistance against it. nih.govdovepress.com
Evidence for this membrane-disrupting mechanism comes from multiple experimental approaches. Propidium iodide (PI) uptake assays show that this compound treatment renders the membranes of MDR leukemia cells permeable to the dye, which is excluded from cells with intact membranes. nih.govdovepress.com Furthermore, scanning electron microscopy (SEM) has provided visual confirmation of significant morphological changes and damage to the membranes of K562/ADM cells after exposure to the compound. nih.gov By physically compromising the cell membrane, this compound bypasses the internal cellular machinery that typically confers multidrug resistance. nih.gov
| Cell Line | Resistance Status | Observed Effect of this compound | Supporting Evidence |
|---|---|---|---|
| K562 | Drug-Sensitive | Proliferation Inhibition | MTT Assay nih.gov |
| K562/ADM | Multidrug-Resistant (P-gp Overexpression) | Proliferation Inhibition, Membrane Permeabilization, Pore Formation | MTT Assay, Propidium Iodide (PI) Uptake, Scanning Electron Microscopy (SEM) nih.gov |
Molecular Interactions with Biological Membranes
The biological activity of this compound is fundamentally tied to its direct molecular interactions with the plasma membrane of target cells. The peptide's physicochemical properties, particularly its charge and structure, govern a multi-step process that begins with attraction and culminates in the physical disruption of the lipid bilayer.
Electrostatic Interactions with Anionic Membrane Components
The initial and critical step in this compound's interaction with leukemia cells is driven by electrostatic attraction. frontiersin.org this compound is a cationic peptide, possessing a net positive charge. nih.gov In contrast, the outer leaflet of cancer cell membranes, including those of leukemia cells, typically presents a higher surface density of anionic (negatively charged) phospholipids (B1166683) compared to the membranes of healthy cells. mdpi.com
This difference in surface charge creates a strong electrostatic potential that selectively draws the positively charged this compound peptide to the negatively charged surface of the leukemia cell. mdpi.commdpi.com This interaction is a key determinant of the peptide's selectivity for cancerous cells over noncancerous ones. nih.govnih.gov The attraction facilitates the accumulation of the peptide at the membrane surface, positioning it for the subsequent steps of insertion and permeabilization.
Amphipathic Structure and Membrane Insertion Dynamics
Following the initial electrostatic binding, the structure of this compound plays a crucial role in its ability to disrupt the membrane. In an aqueous environment, the peptide exists in a largely random coil structure. nih.gov However, upon encountering the membrane-mimicking environment, it undergoes a significant conformational change to form a distinct α-helical structure. nih.govnih.gov
This α-helix is amphipathic, meaning it has spatially segregated hydrophobic and hydrophilic residues. frontiersin.org One face of the helix is predominantly composed of hydrophobic amino acids, while the opposite face consists of hydrophilic, positively charged amino acids. researchgate.net This amphipathic arrangement is critical for membrane insertion. The hydrophobic face interacts favorably with the lipid acyl chains in the core of the membrane, while the hydrophilic face can interact with the lipid headgroups and the aqueous environment. mdpi.com
The insertion of these amphipathic helices into the lipid bilayer disrupts the normal packing of the phospholipids, leading to membrane destabilization and the formation of transmembrane pores or channels. nih.govresearchgate.net This process of insertion and pore formation is rapid and leads to a loss of membrane integrity, allowing for the leakage of essential ions and cytoplasmic contents, ultimately causing cell death. nih.gov
| Environment | Predominant Secondary Structure | α-Helix Content |
|---|---|---|
| Aqueous Solution (Benign Condition) | Random Coil | Not specified nih.gov |
| 50% TFE (Membrane-Mimicking) | α-Helix | Calculated based on negative bands at 208 nm and 222 nm nih.gov |
Research on Arminin 1a Derivatives and Analogues
Design and Synthesis of Modified Arminin-1a Peptides
The exploration of this compound's therapeutic potential involves the design and synthesis of modified peptides aimed at optimizing its properties. Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), has been instrumental in producing this compound peptides and their variants for research purposes. A C-terminally amidated variant of c-arminin 1a, for instance, has been chemically synthesized as a trifluoroacetate (B77799) salt with high purity for activity evaluation. nih.gov
Structural Modifications and Rational Design Approaches
Structural modifications of antimicrobial peptides like this compound are guided by rational design principles aimed at enhancing desired characteristics such as potency, specificity, or stability. While specific detailed examples of extensive structural modification series for this compound are not extensively covered in the provided information, the general approach in peptide engineering involves altering amino acid sequences, incorporating non-proteinogenic amino acids, or modifying termini. For example, studies on other antimicrobial peptides, such as Arenicin-1, have explored the impact of replacing cysteine residues involved in disulfide bonds to understand their role in structural stability and biological activity. Current time information in Chatham County, US. Although c-arminin 1a naturally lacks cysteine residues, this illustrates the type of structural modifications investigated in the field. nih.govasm.orgresearchgate.net Rational design often leverages insights from structure-activity relationship studies to predict how changes in the peptide sequence or structure will affect its interaction with target membranes and biological efficacy.
Peptide Engineering for Enhanced Potency or Specificity
Peptide engineering of antimicrobial peptides focuses on developing analogues with improved therapeutic profiles. This can involve strategies to enhance their ability to interact with microbial or cancer cell membranes while reducing toxicity towards host cells. For instance, modifications to arenicin derivatives have aimed at lowering hemolytic activity while maintaining antimicrobial efficacy. Current time information in Chatham County, US. The synthesis of analogues incorporating non-proteinogenic amino acids is another peptide engineering approach used to potentially enhance potency or introduce new functionalities, as demonstrated in studies with aurein (B1252700) 1.2 analogues. nih.gov The inherent selectivity of c-arminin 1a for bacterial and leukemia cells over normal human erythrocytes is a highly desirable trait that peptide engineering could aim to maintain or improve in derivatives. nih.govresearchgate.net
Structure-Activity Relationship Studies of this compound and its Analogues
Structure-Activity Relationship (SAR) studies are crucial for understanding how the molecular structure of this compound relates to its biological functions. These studies help identify key features of the peptide responsible for its activity and guide the design of more effective analogues.
Investigating the Role of Specific Amino Acid Residues or Regions
Research indicates that the 31-amino-acid C-terminal part of Arminin 1a, c-arminin 1a, is the active antimicrobial and antineoplastic region. nih.govasm.orgresearchgate.netwikipedia.org This fragment is characterized by a high positive charge, with nearly all positively charged amino acid residues located within this variable C-terminal part. wikipedia.org The positive charge is understood to be critical for the initial electrostatic interaction with negatively charged bacterial and cancer cell membranes. While detailed mutagenesis studies on specific amino acid residues within c-arminin 1a were not extensively described in the provided text, SAR studies on other AMPs have shown that substituting or modifying specific amino acids can significantly impact their activity spectrum and potency. osha.govuit.no The high degree of variability in the C-terminal region among different Hydra arminins suggests that this region is subject to evolutionary pressures related to its function. asm.orgresearchgate.netwikipedia.org
Impact of Conformational Changes on Biological Function
The biological function of many antimicrobial peptides, including c-arminin 1a, is closely linked to their conformational changes upon interacting with target membranes. c-Arminin 1a has been shown to adopt an alpha-helical structure in membrane-mimicking environments, such as 50% trifluoroethanol (TFE). asm.orgresearchgate.netnih.gov In contrast, it exists in a random coil structure in benign aqueous conditions. researchgate.net This transition to an alpha-helical conformation upon encountering the hydrophobic environment of the cell membrane is believed to be essential for its mechanism of action, which involves disrupting the membrane and forming pores. researchgate.net Understanding the precise nature of these conformational changes and how they are influenced by the peptide sequence is vital for designing analogues with improved membrane-lytic or pore-forming capabilities and enhanced selectivity.
Novel this compound Derivatives with Diversified Antimicrobial and Antineoplastic Activity
The native c-arminin 1a peptide exhibits a already diversified range of activities, demonstrating potent effects against a broad spectrum of bacteria, including multidrug-resistant strains like MRSA and vancomycin-resistant enterococci (VRE). nih.gov Furthermore, it has shown significant antineoplastic activity against various human leukemia cell lines, including those resistant to traditional chemotherapy. asm.orgresearchgate.net This inherent dual activity against both microbial pathogens and cancer cells highlights the potential of this compound as a template for developing novel therapeutics. While the provided information primarily focuses on the activities of the core c-arminin 1a peptide, the potential exists to develop novel derivatives through structural modifications and peptide engineering. These derivatives could aim to enhance the potency of the existing antimicrobial or antineoplastic activities, improve selectivity, increase stability, or potentially introduce other therapeutic properties. The observed mechanism of action involving membrane disruption suggests that derivatives could be designed to optimize this interaction for specific target cells. researchgate.net The exploration of this compound and its potential derivatives represents a promising avenue in the search for new agents to combat antibiotic resistance and treat cancers.
Evolutionary and Ecological Research Perspectives of Arminin 1a
Role of Arminin-1a in Hydra Host-Microbiota Interactions
The epithelial surfaces of Hydra are constantly exposed to a microbe-rich aquatic environment, yet the organism maintains a stable and species-specific bacterial community, known as the microbiome. pnas.org Antimicrobial peptides, including this compound, are fundamental to this process, acting not just as defense molecules against pathogens but also as regulators that shape the composition of resident commensal bacteria. nih.gov The Arminin family of peptides are among the most highly expressed AMPs in Hydra, underscoring their importance in host-microbe homeostasis. pnas.org
Evidence strongly indicates that a host's repertoire of AMPs is a primary driver in selecting and maintaining its unique microbial community. pnas.org Different species of Hydra, even when cultured under identical laboratory conditions for extended periods, harbor distinct and species-specific bacterial communities. pnas.org This specificity correlates with the expression of unique sets of AMPs. The Arminin peptide family, for instance, shows species-specific composition and expression levels among different Hydra species. researchgate.net
To mechanistically prove the role of Arminins in shaping the microbiome, researchers have utilized transgenic Hydra with reduced expression of these peptides. Studies on arminin-deficient Hydra polyps revealed a diminished capacity to select for their native bacterial partners from a diverse pool of potential colonizers. pnas.org
When exposed to bacteria from other Hydra species, control polyps were able to select for microbes that resembled their own native microbiota. In contrast, arminin-deficient polyps were colonized differently and were less successful at enriching for their typical commensals. pnas.org This demonstrates that Arminins are key factors in recognizing and favoring co-evolved bacterial partners. A decrease in Arminin expression, as seen in polyps deficient in the longevity-related transcription factor FOXO, also leads to a compromised ability to maintain the native microbiome and an increased susceptibility to colonization by foreign bacteria.
Evolutionary Conservation and Diversification of Arminin Peptides
The Arminin peptide family provides a compelling case study in the evolution of innate immunity. These peptides appear to be taxonomically restricted to the genus Hydra, suggesting they are a relatively recent evolutionary innovation within this lineage. mdpi.compnas.org this compound itself shows no sequence homology to any other known antimicrobial peptide families, highlighting the potential of phylogenetically ancient organisms to harbor novel immune effectors. nih.gov
Phylogenetic studies of the Arminin gene family across different Hydra species have revealed significant diversification through gene duplication events. researchgate.netnih.gov For example, Hydra magnipapillata has at least 10 arminin genes, while H. vulgaris (AEP strain) has nine, H. oligactis has six, and H. viridissima has four. pnas.org
The analysis shows that the Arminin propeptide has a structurally conserved, negatively charged N-terminal region and a highly variable, cationic C-terminal region. pnas.orgnih.gov The C-terminal portion is the part that is cleaved to become the active antimicrobial peptide. nih.gov This pattern of a conserved N-terminus and a hypervariable C-terminus suggests that the family evolved from a common ancestor and then diversified, likely in response to different microbial pressures faced by each Hydra species. This rapid evolution is similar to that observed in certain AMP families in insects, such as Drosophila. pnas.org
| Hydra Species | Number of Arminin Orthologs |
|---|---|
| H. magnipapillata | 10 |
| H. vulgaris (AEP) | 9 |
| H. oligactis | 6 |
| H. viridissima | 4 |
The adaptive significance of this compound is evident in its potent biological activity. The active C-terminal fragment of this compound exhibits powerful, broad-spectrum bactericidal effects at very low concentrations. nih.gov It is effective against a range of bacteria, including multidrug-resistant human pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Its mechanism of action involves the rapid disruption of the bacterial cell wall. nih.govnih.gov
The evolution of such a potent weapon is a clear adaptive advantage for a sessile organism like Hydra, which cannot physically escape environmental microbes. The peptide's ability to function effectively under physiological salt conditions and its selectivity for bacterial over host cells further underscore its evolutionary refinement as an immune effector. nih.govnih.gov The rapid diversification of the Arminin family suggests a co-evolutionary arms race, where the host continually evolves new peptide variants to manage a dynamic microbial environment. pnas.org
Hydra as a Model System for Antimicrobial Peptide Discovery and Functional Genomics
The freshwater polyp Hydra has emerged as a powerful model organism for studying innate immunity and host-microbe interactions. nih.gov Its simple body plan, consisting of just two epithelial cell layers, a sequenced genome, and amenability to genetic manipulation (such as creating transgenic lines) make it an ideal system for functional genomics. nih.gov
The discovery of the novel and potent Arminin peptide family highlights Hydra's potential as a source for bioprospecting new antimicrobial agents. nih.govnih.gov Given the rising threat of antibiotic resistance, molecules like this compound, which possess a novel structure and high efficacy against resistant strains, are of significant interest. nih.gov Advanced techniques, including transcriptomics and high-throughput sequencing, are being used to uncover the full complexity of Hydra's AMP repertoire. nih.gov These studies reveal that different AMPs, including members of the Arminin and Hydramacin families, are produced by specific cell types in distinct body regions, suggesting a sophisticated, spatially organized system of immune defense and microbiome management. nih.govresearchgate.net
Future Directions and Advanced Research Implications
Elucidation of Comprehensive Molecular Targets and Signaling Pathways
The primary molecular target of Arminin-1a is the cell membrane of pathogenic microbes and cancer cells. researchgate.netnih.gov Its efficacy stems from a direct, physical mechanism of action rather than interference with specific intracellular signaling pathways.
Mechanism of Action: The peptide's highly positive charge facilitates an initial electrostatic attraction to the negatively charged components of bacterial and leukemia cell membranes, such as lipopolysaccharides and phosphatidylserine. nih.govnih.gov Following this initial binding, the peptide, which adopts an alpha-helical structure, inserts itself into the lipid bilayer, leading to membrane permeabilization and the formation of pores. nih.govnih.govresearchgate.net This disruption of membrane integrity causes leakage of essential cytoplasmic contents, ultimately resulting in rapid cell death. nih.govdovepress.com
Implications for Signaling and Resistance: This direct membrane disruption is a key advantage of this compound. nih.gov It bypasses many conventional drug resistance mechanisms that rely on modifications of a single protein target or the activation of drug-efflux pumps. nih.gov For a target cell to develop resistance to this compound, it would require a fundamental alteration of its entire cell membrane structure, a complex process involving numerous biochemical and signaling pathways. nih.govdovepress.com While this compound does not primarily operate by modulating specific signaling cascades, its downstream effects—such as ion dysregulation and metabolic collapse due to cytoplasmic leakage—undoubtedly trigger a host of cellular stress responses. Future research could explore these secondary effects to gain a more complete understanding of the cellular response to membrane damage.
Investigation of Post-Translational Modifications and Their Functional Impact
Post-translational modifications (PTMs) are crucial for the structure and function of many antimicrobial peptides, and this compound is no exception. researchgate.net These modifications significantly influence its biological activity.
Key Modifications of this compound:
Proteolytic Processing: In its natural form, this compound is synthesized as a larger precursor protein. nih.gov It undergoes proteolytic cleavage to release the active 31-amino-acid C-terminal fragment, c-arminin 1a. nih.govnih.gov This processing is a critical step to liberate the functional, cationic domain of the peptide from its N-terminal region. nih.gov
C-Terminal Amidation: Synthetic versions of c-arminin 1a used in research are typically amidated at the C-terminus. nih.gov This is one of the most common PTMs found in natural AMPs and is considered vital for activity. researchgate.netcore.ac.uk Amidation neutralizes the negative charge of the terminal carboxyl group, thereby increasing the peptide's net positive charge. researchgate.netbas.bg This enhanced positive charge strengthens its electrostatic interaction with negatively charged target membranes, facilitating more rapid and effective binding and disruption. bas.bgnih.govbiorxiv.org
It is also noteworthy that this compound lacks cysteine residues, meaning that disulfide bridges, another common PTM for stabilizing peptide structure, are not a factor in its conformation. asm.orgnih.gov The functional impact of these PTMs underscores their importance in the design of synthetic peptide analogs.
Integration with Multi-Omics Data for Systems Biology Understanding
While current research has focused on the direct cytotoxic effects of this compound, a systems biology approach integrating multi-omics data represents a significant frontier for future investigation. Such an approach would provide a holistic view of the cellular response to the peptide. embopress.orgyoutube.com
Potential Multi-Omics Applications:
| Omics Field | Potential Research Focus for this compound | Expected Insights |
| Transcriptomics | Analysis of mRNA expression in target cells (e.g., leukemia cells, bacteria) after exposure to this compound. | Identification of stress response genes, membrane repair pathway activation, and other cellular defense mechanisms triggered by membrane permeabilization. |
| Proteomics | Quantitative analysis of the proteome to identify changes in protein expression and post-translational modifications. | Uncovering proteins involved in membrane stabilization, efflux pumps, or signaling cascades that respond to the physical stress induced by the peptide. |
| Metabolomics | Profiling of intracellular and extracellular metabolites to assess the metabolic state of cells treated with this compound. asm.org | Understanding the metabolic consequences of cytoplasmic leakage, such as the loss of key intermediates in central carbon metabolism and the disruption of cellular energy production. asm.org |
By combining these datasets, researchers can construct comprehensive models of how cells respond to this compound at the system level. embopress.org This could reveal previously unknown vulnerabilities in target cells and provide a more detailed rationale for combination therapies, potentially identifying pathways that, if inhibited, could enhance the peptide's efficacy.
Development of Advanced Computational Models for Peptide Activity Prediction
Computational methods have already played a role in the initial characterization of this compound, particularly in predicting its secondary structure and physicochemical properties. nih.gov However, the development of more advanced computational models offers a powerful tool for accelerating the design and optimization of new peptide-based therapeutics. mdpi.com
Future Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical correlation between the chemical structure of a peptide and its biological activity. nih.govacs.org By training QSAR models with data from this compound and a library of its synthetic variants, researchers can predict the antimicrobial or anticancer activity of novel sequences without the need for extensive initial screening. nih.govewadirect.com This allows for the rational design of peptides with potentially improved potency, selectivity, or stability. scilit.com
Machine Learning and Deep Learning: More advanced machine learning and deep learning algorithms can analyze vast datasets of antimicrobial peptides to identify complex patterns that determine their function. mdpi.comconsensus.app These models, often referred to as DeepQSAR, can be used to screen virtual libraries of peptides and identify promising candidates based on learned features like amino acid composition, charge distribution, and amphipathicity. consensus.app
Molecular Dynamics (MD) Simulations: MD simulations can provide high-resolution insights into the dynamic interactions between this compound and lipid bilayers. bas.bg These simulations can model the process of membrane insertion and pore formation, helping to elucidate the precise mechanism of action and understand how specific amino acid substitutions might affect this process. nih.gov
These computational tools will be instrumental in refining the properties of this compound, guiding the development of next-generation peptide therapeutics with enhanced efficacy and a reduced risk of toxicity. nih.gov
Q & A
Q. How can this compound studies generate hypotheses for novel therapeutic applications?
- Category : Advanced/Hypothesis Generation
- Answer : Analyze omics data (e.g., transcriptomics of treated cells) to identify off-target pathways. Use network pharmacology to map this compound’s interactome and prioritize high-impact targets. Propose follow-up studies (e.g., combination therapies) based on synergistic effects observed in preliminary data .
Methodological Tables
Table 1 : Key Parameters for this compound Synthesis
| Parameter | Optimization Strategy | Validation Technique |
|---|---|---|
| Temperature | Gradient testing (20°C–80°C) | HPLC purity analysis |
| Solvent polarity | Dielectric constant screening | NMR structural confirmation |
| Catalytic efficiency | Titration of metal ions | ICP-MS quantification |
Table 2 : Advanced Techniques for Contradiction Resolution
| Technique | Application | Reference |
|---|---|---|
| Molecular Dynamics | Simulate binding under varying pH | |
| Mutagenesis | Identify functional residues | |
| Meta-analysis | Aggregate conflicting datasets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
